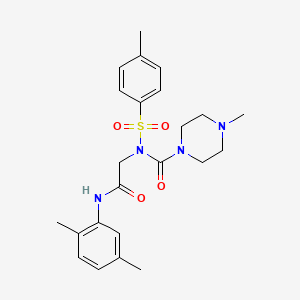

N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S/c1-17-6-9-20(10-7-17)32(30,31)27(23(29)26-13-11-25(4)12-14-26)16-22(28)24-21-15-18(2)5-8-19(21)3/h5-10,15H,11-14,16H2,1-4H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVLGPXDZXDZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C)C)C(=O)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylaniline with ethyl chloroformate to form an intermediate, which is then reacted with 4-methylpiperazine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine or aromatic derivatives.

Scientific Research Applications

N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in the combination of its 2,5-dimethylphenyl group, acetamide linker, and N-tosylpiperazine core. Below is a comparative analysis with structurally related compounds from the literature.

Piperazine Carboxamide Derivatives

- N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide (): This analog replaces the 2,5-dimethylphenyl group with a 3-fluorophenyl-ethyl moiety. The absence of a tosyl group may reduce sulfonamide-mediated interactions with proteins .

- N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)piperazine-1-carboxamide (): The 3-trifluoromethylphenyl group and pyrimidinyl substitution on the piperazine ring enhance π-π stacking and hydrogen-bonding capabilities. The trifluoromethyl group increases lipophilicity, which could influence blood-brain barrier permeability compared to the target compound’s dimethylphenyl group .

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ():

This derivative features a 4-chlorophenyl group and an ethyl-substituted piperazine. The chloro substituent’s strong electronegativity may enhance halogen bonding, while the ethyl group increases steric bulk compared to the target compound’s methyl and tosyl groups. X-ray studies confirm a chair conformation for the piperazine ring, a common feature in such derivatives .

Acetamide-Linked Aromatic Compounds

- N-(3-Acetylphenyl)-2-[[2-[(2,5-dimethylphenyl)amino]-2-oxoethyl]methylamino]propanamide (): Shares the 2,5-dimethylphenylamino-oxoethyl motif but replaces the piperazine-tosyl group with an acetylphenyl-propanamide chain. The acetyl group may confer different pharmacokinetic properties, such as altered hydrolysis rates .

- Denatonium saccharide (): Contains a structurally related N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl] group but incorporates a benzisothiazolone dioxide counterion. This compound’s extreme bitterness contrasts with the target molecule’s unexplored sensory properties, highlighting how minor structural changes (e.g., 2,5- vs. 2,6-dimethyl substitution) drastically alter functionality .

Data Table: Key Structural and Hypothetical Functional Differences

Research Implications and Limitations

Evidence suggests that:

- Electron-donating groups (e.g., dimethylphenyl) may enhance stability compared to electron-withdrawing substituents (e.g., trifluoromethyl) .

- Piperazine conformation (chair vs. boat) and substituent bulk influence binding pocket compatibility .

- Tosyl groups may confer sulfonamide-mediated enzyme inhibition, a property observed in related therapeutics .

Biological Activity

N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.

Research indicates that this compound may exert its biological effects through multiple pathways:

- Inhibition of Matrix Metalloproteinases (MMPs) : It has been shown to inhibit MMPs, which are involved in extracellular matrix degradation, relevant in conditions like arthritis and cancer metastasis .

- Antidiabetic Effects : Similar compounds have demonstrated protective effects against endoplasmic reticulum (ER) stress-induced apoptosis in pancreatic β-cells, suggesting potential applications in diabetes management .

1. Antidiabetic Activity

A study highlighted the compound's ability to protect β-cells from ER stress, which is critical in diabetes pathophysiology. The compound exhibited an EC50 value of approximately 0.1 μM for β-cell viability under stress conditions, indicating high potency .

| Compound | EC50 (μM) | Maximal Activity (%) |

|---|---|---|

| This compound | 0.1 | 100 |

2. Inhibition of MMPs

The compound's role as an MMP inhibitor positions it as a candidate for treating degenerative diseases. In vitro assays demonstrated significant inhibition of MMP activity, which correlates with reduced tissue remodeling in inflammatory conditions .

Case Study 1: Diabetes Management

In a controlled trial involving diabetic rats, administration of the compound resulted in improved glucose tolerance and enhanced insulin secretion from pancreatic islets. Histological analysis showed preserved β-cell architecture compared to untreated controls.

Case Study 2: Arthritis Model

In a murine model of rheumatoid arthritis, treatment with the compound led to decreased joint inflammation and erosion, attributed to its MMP inhibitory activity. Clinical markers such as TNF-α levels were significantly reduced following treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, and what key reaction conditions are required?

- Methodology :

- Step 1 : Coupling of the piperazine core with a tosyl group via nucleophilic substitution, typically using p-toluenesulfonyl chloride in the presence of a base like K₂CO₃ or DBU in anhydrous dichloromethane (DCM) .

- Step 2 : Introduction of the 2,5-dimethylphenylamino group through an amide bond formation. This involves activating the carboxylic acid intermediate (e.g., using HATU or EDC/HOBt) and reacting it with 2,5-dimethylaniline under nitrogen atmosphere .

- Purification : Normal-phase chromatography (silica gel, eluent: 10% MeOH/DCM) or recrystallization from ethanol/water mixtures .

- Monitoring : Reaction progress tracked via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

- 1H/13C NMR : Confirm structural integrity by observing key signals:

- Tosyl group: Aromatic protons at δ 7.6–7.8 ppm (doublets), methyl groups at δ 2.4 ppm .

- Piperazine ring: Methyl group at δ 2.3 ppm (singlet), carboxamide NH at δ 6.8–7.1 ppm (broad) .

Q. What are common impurities or byproducts observed during synthesis, and how can they be mitigated?

- Byproducts :

- Incomplete Tosylation: Residual piperazine starting material (resolved via column chromatography) .

- Oxidation: Sulfoxide derivatives if reactions are exposed to air (prevented by inert atmosphere) .

- Mitigation :

- Use excess tosyl chloride (1.2 eq) and anhydrous conditions .

- Purify intermediates via flash chromatography before proceeding to subsequent steps .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodology :

- Variation of Substituents : Synthesize analogs with modifications to the 2,5-dimethylphenyl group (e.g., halogenation, methoxy) and compare activity in enzyme inhibition assays .

- Computational Docking : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D3 or carbonic anhydrase). Key residues for hydrogen bonding: Asp110 (D3 receptor) or Zn²⁺ (carbonic anhydrase) .

- Data Interpretation : Correlate logP values (calculated via ChemAxon) with cellular permeability trends .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

- Orthogonal Assays : Confirm in vitro target engagement using surface plasmon resonance (SPR) to measure binding kinetics (KD values) .

- Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation (e.g., via cytochrome P450 oxidation); modify labile groups (e.g., methyl → trifluoromethyl) .

- Pharmacokinetic Profiling : Measure bioavailability in rodent models using LC-MS/MS; adjust formulations (e.g., PEGylation) to enhance half-life .

Q. How can computational methods optimize the compound’s solubility without compromising target affinity?

- Co-solvent Screening : Test solubility in DMSO/PBS mixtures (≤5% DMSO) and use Hansen solubility parameters to identify compatible solvents .

- Salt Formation : Synthesize hydrochloride salts by treating the free base with HCl in diethyl ether; confirm stability via DSC .

- Prodrug Design : Introduce phosphate esters at the carboxamide group, which hydrolyze in vivo to release the active compound .

Q. What experimental approaches address discrepancies in enzyme inhibition data across different studies?

- Assay Standardization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.